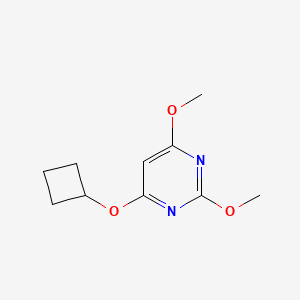

4-Cyclobutoxy-2,6-dimethoxypyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

4-cyclobutyloxy-2,6-dimethoxypyrimidine |

InChI |

InChI=1S/C10H14N2O3/c1-13-8-6-9(12-10(11-8)14-2)15-7-4-3-5-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

MNAPRIISAVFKIR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=N1)OC)OC2CCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclobutoxy 2,6 Dimethoxypyrimidine and Analogous Pyrimidine Derivatives

Strategies for the Construction of the Pyrimidine (B1678525) Ring System

The assembly of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with methods ranging from classical condensation reactions to modern multicomponent strategies.

Conventional Synthetic Routes and their Evolution

The foundational methods for pyrimidine synthesis have been known for over a century and typically involve the condensation of a three-carbon component with an N-C-N unit. The "principal synthesis" involves the cyclization of β-dicarbonyl compounds with reagents like amidines, urea (B33335), or guanidine (B92328) to yield 2-substituted pyrimidines, 2-pyrimidinones, or 2-aminopyrimidines, respectively. stackexchange.com

A historically significant approach is the Pinner Synthesis , first reported in 1884, which specifically describes the condensation of β-dicarbonyl compounds, such as β-keto esters or β-diketones, with amidines. stackexchange.comwuxiapptec.comnih.gov This acid- or base-catalyzed reaction proceeds through a mechanism involving nucleophilic attack, dehydration, and cyclization to form the pyrimidine ring. wuxiapptec.com

The evolution of these conventional routes can be observed in early preparations of the parent pyrimidine ring. In 1900, Gabriel and Colman synthesized pyrimidine by first converting barbituric acid into 2,4,6-trichloropyrimidine (B138864). stackexchange.com This intermediate is crucial for further functionalization. Modern procedures for this chlorination step involve reacting barbituric acid with phosphorus oxychloride (POCl₃), often in the presence of a catalyst, followed by reaction with phosphorus pentachloride (PCl₅). researchgate.netnih.gov This transformation of a pyrimidinetrione into a versatile tri-halogenated intermediate showcases the progression from simple condensations to more complex, multi-step functional group manipulations.

Table 1: Examples of Conventional Pyrimidine Syntheses An interactive data table based on the text above.

| Synthesis Name | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Principal Synthesis | β-Dicarbonyl Compound + Amidine | 2-Substituted Pyrimidine | stackexchange.com |

| Principal Synthesis | β-Dicarbonyl Compound + Urea | 2-Pyrimidinone | stackexchange.com |

| Pinner Synthesis | β-Keto Ester + Amidine | Substituted Pyrimidine | wuxiapptec.comnih.gov |

| Gabriel & Colman | Barbituric Acid (via 2,4,6-trichloropyrimidine) | Pyrimidine (parent) | stackexchange.com |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules like pyrimidines in a single, efficient step. nih.gov These reactions offer advantages in terms of atom economy, reduced waste, and operational simplicity.

The most prominent MCR for synthesizing pyrimidine analogs is the Biginelli Reaction . First reported in 1891, this acid-catalyzed, three-component reaction combines an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones. nih.govwuxiapptec.com The reaction mechanism is believed to proceed through an N-acyliminium ion intermediate, formed from the condensation of the aldehyde and urea. This electrophilic intermediate is then intercepted by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final product. wuxiapptec.comnih.gov

Modern advancements have expanded the scope and efficiency of MCRs for pyrimidine synthesis. nih.gov Iridium-catalyzed multicomponent synthesis allows for the regioselective formation of highly substituted pyrimidines from amidines and up to three different alcohols. youtube.comresearchgate.net This sustainable method proceeds through a sequence of condensation and dehydrogenation steps. youtube.comresearchgate.net Furthermore, various metal-free MCRs have been developed, utilizing cascade annulation reactions to form multiple C-N and C-C bonds in one pot, highlighting the evolution towards more environmentally benign synthetic protocols. researchgate.netresearchgate.netresearchgate.net These strategies often employ different cycloaddition approaches, such as [3+3], [5+1], or [2+2+2] annulations, to construct the pyrimidine core from diverse starting materials. wuxiapptec.com

Intramolecular Cyclization and Condensation Protocols

Intramolecular reactions provide an effective strategy for constructing the pyrimidine ring by forming one or more bonds from a single precursor molecule that already contains the necessary atoms in a linear or branched arrangement. These protocols are often characterized by high efficiency and stereochemical control.

One notable example is the samarium chloride-catalyzed cyclization of β-formyl enamides, which uses urea as the nitrogen source under microwave irradiation to efficiently produce pyrimidine derivatives. nih.govacs.org This method highlights the use of organometallic catalysts to facilitate the ring-closing step.

Cascade reactions that begin with an intermolecular step followed by an intramolecular cyclization are also common. For instance, the reaction of trifluorinated 2-bromoenones with amidines proceeds via an aza-Michael addition, which creates an open-chain intermediate that subsequently undergoes intramolecular cyclization and dehydration/dehydrohalogenation to yield trifluoromethylated pyrimidines. nih.gov Similarly, the synthesis of fused pyrimidine systems can be achieved through the intramolecular cyclization of precursors like thiourea derivatives, which are designed to undergo heteroannulation upon treatment with a suitable reagent like sodium hydroxide (B78521) or bromine. wikipedia.org These methods demonstrate the power of designing specific substrates that are primed for efficient, high-yield ring closure.

Functionalization of Pyrimidine Scaffolds via Alkoxylation

Once the pyrimidine ring is constructed, its functionalization is key to accessing specific derivatives like 4-Cyclobutoxy-2,6-dimethoxypyrimidine. The introduction of alkoxy groups is typically achieved on pyrimidine rings bearing good leaving groups, such as halogens, at the electron-deficient 2, 4, or 6 positions.

Nucleophilic Aromatic Substitution (SNAr) in Pyrimidine Alkoxylation

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, particularly at the C-2, C-4, and C-6 positions, which are ortho or para to the ring nitrogens. youtube.combaranlab.org When these positions are substituted with a good leaving group, such as a chlorine atom, they become highly susceptible to attack by nucleophiles like alkoxides.

The SNAr mechanism involves two main steps:

Nucleophilic Attack: The nucleophile (e.g., an alkoxide, RO⁻) attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is effectively delocalized by the ring nitrogens.

Leaving Group Departure: The leaving group (e.g., chloride, Cl⁻) is expelled, and the aromaticity of the pyrimidine ring is restored.

This reaction is a standard and highly effective method for producing alkoxypyrimidines from halopyrimidines. For example, 2,4,6-trichloropyrimidine can be sequentially substituted by alkoxides to introduce various alkoxy groups.

In polysubstituted pyrimidines, such as 2,4-dichloropyrimidine (B19661), the different positions exhibit varying reactivity, leading to the challenge of regioselectivity. For SNAr reactions on 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C-4 position over the C-2 position. stackexchange.comwuxiapptec.com This selectivity is attributed to the C-4 position being more electrophilic, a general effect where a para relationship to a ring nitrogen activates the position more strongly than an ortho relationship. stackexchange.comwuxiapptec.com

However, this inherent C-4 selectivity can be influenced and even reversed by other substituents on the pyrimidine ring.

Electronic Effects: The presence of a strong electron-donating group (e.g., -OMe, -NHMe) at the C-6 position can reverse the selectivity, making the C-2 position more reactive towards nucleophiles. wuxiapptec.com

Steric Effects: A bulky substituent at the C-5 position can sterically hinder attack at the adjacent C-4 position, thereby favoring substitution at the more accessible C-2 position. wuxiapptec.com

Therefore, achieving regioselective alkoxylation at the C-4 position often involves exploiting these principles. In a substrate like 2,4-dichloropyrimidine without other strongly influencing groups, reacting it with one equivalent of an alkoxide under controlled conditions will predominantly yield the 2-chloro-4-alkoxypyrimidine product. researchgate.net This mono-substituted intermediate can then be used for further functionalization at the C-2 position. The synthesis of 2-chloro-4-alkoxypyrimidines via regioselective SNAr alkoxylation of 2,4-dichloropyrimidines is a well-established route for creating differentially functionalized pyrimidine derivatives. researchgate.net

Table 2: Factors Influencing Regioselectivity in SNAr of Dichloropyrimidines An interactive data table based on the text above.

| Position of Substituent | Type of Substituent | Favored Position for Nucleophilic Attack | Reference |

|---|---|---|---|

| None | - | C-4 (generally) | stackexchange.comwuxiapptec.com |

| C-6 | Electron-Donating Group (e.g., OMe) | C-2 | wuxiapptec.com |

| C-5 | Bulky Group | C-2 | wuxiapptec.com |

Regioselective Alkoxylation at Other Positions (e.g., C-2)

Regioselective functionalization of the pyrimidine ring is a critical aspect of synthesizing specifically substituted derivatives. While the C-4 position is often favored for nucleophilic substitution, methods for selective alkoxylation at the C-2 position have also been developed. The reactivity of different positions on the pyrimidine ring can be influenced by the electronic properties of existing substituents and the reaction conditions employed.

In di- or tri-substituted pyrimidines containing leaving groups at multiple positions, such as halogens, the inherent reactivity differences between these positions can be exploited to achieve regioselective substitution. Generally, the C-4 and C-6 positions of the pyrimidine ring are more susceptible to nucleophilic attack than the C-2 position. However, C-2 selective reactions can be achieved. For instance, in the case of 2,4-dihalopyrimidines, palladium-catalyzed cross-coupling reactions have been shown to proceed with high selectivity at the C-2 position under specific ligand control. While much of this work has focused on C-S and C-N bond formation, the principles can be extended to C-O bond formation for alkoxylation. researchgate.net The choice of solvent can also play a crucial role in directing the regioselectivity of alkylation on pyrimidine nucleosides, suggesting that similar effects could be leveraged in the alkoxylation of simpler pyrimidine systems. nih.gov

The introduction of an alkoxy group at the C-2 position of a pyrimidine core is a key step in the synthesis of various complex heterocyclic systems. For example, the synthesis of 2-chloro-4-methyl-6-(methylthio)pyrimidine (B3024953) involves as a final step the substitution of a hydroxyl group at the C-2 position with a chlorine atom, which can subsequently be displaced by an alkoxide. beilstein-archives.org This highlights a common strategy where a C-2 hydroxyl or other leaving group is used as a handle for introducing the desired alkoxy substituent.

Transition Metal-Catalyzed Alkoxylation and Cross-Coupling Strategies

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for the formation of carbon-heteroatom bonds, including the C-O bonds necessary for the synthesis of alkoxy-substituted pyrimidines.

Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-O bonds in the synthesis of aryl and heteroaryl ethers. rsc.orgnih.gov These reactions typically involve the coupling of a halo- or triflyloxy-substituted pyrimidine with an alcohol or alkoxide in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle.

The synthesis of this compound can be envisioned through a palladium-catalyzed coupling of a 4-halo-2,6-dimethoxypyrimidine with cyclobutanol. Research on palladium-catalyzed C-O bond formation has demonstrated the feasibility of coupling a wide range of alcohols with aryl and heteroaryl halides. rsc.org The reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., Xantphos, biaryl phosphines), base (e.g., Cs₂CO₃, K₃PO₄), and solvent, must be carefully optimized to achieve high yields. nih.gov

Recent advancements have focused on the development of more active and stable catalyst systems that can operate under milder conditions and tolerate a wider range of functional groups. x-mol.net These improvements are critical for the synthesis of complex molecules containing the pyrimidine core.

While palladium has been the most extensively studied transition metal for C-O bond formation, other metals have also been shown to be effective in the synthesis and functionalization of pyrimidines.

Copper: Copper-catalyzed reactions represent a cost-effective alternative to palladium-catalyzed methods. Copper catalysts have been successfully employed in the synthesis of pyrimidine derivatives through various reaction pathways, including multicomponent reactions and oxidative cyclizations. rsc.orgrsc.org For instance, an efficient one-pot, three-component reaction of amidines, primary alcohols, and secondary alcohols catalyzed by copper has been developed to produce multisubstituted pyrimidines. rsc.org Copper has also been used in the oxidative amination of cuprated pyrimidines, a process that could potentially be adapted for alkoxylation. nih.gov

Nickel: Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, often providing complementary reactivity to palladium. researchgate.netacs.orgudel.edu Nickel catalysts are particularly effective in activating C-O bonds and have been used in the Suzuki-Miyaura cross-coupling of phenols and arylboronic acids. researchgate.net This capability makes nickel an attractive candidate for the synthesis of alkoxypyrimidines from hydroxypyrimidine precursors. Nickel-catalyzed cross-coupling reactions have also been developed for the synthesis of hydrazides, demonstrating their utility in forming bonds between nitrogen and other atoms, which is relevant to the broader field of pyrimidine functionalization. nih.gov

Rhodium: Rhodium catalysts have been utilized in the regioselective C-H functionalization of pyrimidine derivatives. For example, Rh(III)-catalyzed C-H amidation of 7-arylpyrazolo[1,5-a]pyrimidines has been reported, where the pyrimidine moiety acts as a directing group. acs.org Rhodium has also been employed in C-H amination reactions, showcasing its ability to mediate the formation of C-N bonds. acs.org While direct C-H alkoxylation of pyrimidines using rhodium is less common, the principles of directed C-H activation could potentially be applied to this transformation.

Ruthenium: Ruthenium catalysts have been shown to be effective in the direct synthesis of semisaturated bicyclic pyrimidines via selective transfer hydrogenation. acs.orgnih.govacs.org A ruthenium-catalyzed multicomponent tandem synthesis of 2-(N-alkylamino)pyrimidines from guanidine salt and alcohols has also been developed. mdpi.comrsc.org These methods highlight the versatility of ruthenium in constructing and modifying the pyrimidine core.

The following table summarizes the use of various transition metals in the synthesis and functionalization of pyrimidine derivatives.

| Transition Metal | Reaction Type | Key Features |

| Palladium | C-O Cross-Coupling | High efficiency, broad substrate scope, requires ligand optimization. rsc.orgnih.gov |

| Copper | Multicomponent Reactions, Oxidative Cyclization | Cost-effective, good functional group tolerance. rsc.orgrsc.org |

| Nickel | Cross-Coupling (C-O activation) | Alternative to palladium, effective for activating C-O bonds. researchgate.netacs.org |

| Rhodium | C-H Functionalization | High regioselectivity, often requires a directing group. acs.orgacs.org |

| Ruthenium | Hydrogenation, Multicomponent Reactions | Versatile for ring construction and modification. acs.orgnih.govacs.orgrsc.org |

Sustainable and Green Chemistry Approaches in Pyrimidine Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines. nih.gov Microwave and ultrasound irradiation are two key technologies that align with these principles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. researchgate.net The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, along with improved yields and cleaner reaction profiles. nih.govresearchgate.net This is attributed to the efficient and rapid heating of the reaction mixture.

In the context of pyrimidine synthesis, microwave irradiation has been successfully applied to a variety of reactions, including multicomponent condensations like the Biginelli reaction. foliamedica.bg For example, the synthesis of tetrahydropyrimidine (B8763341) derivatives has been achieved in 22-24 minutes under microwave irradiation. foliamedica.bg In another study, a microwave-assisted Heck reaction for the synthesis of 2,4-diaminopyrimidine-based compounds reduced reaction times to 60-80 minutes and increased yields compared to conventional heating methods. nih.gov

The table below compares the reaction times and yields of a pyrimidine synthesis under conventional and microwave conditions. researchgate.net

| Compound | Method | Reaction Time (min) | Yield (%) |

| 1a | Conventional | 480 | 93 |

| 1a | Microwave | 5 | 75 |

| 1b | Conventional | 480 | 90 |

| 1b | Microwave | 5 | 80 |

Data from a comparative study on the synthesis of 1,2,3,4-tetrahydro-2-thioxopyrimidine derivatives. researchgate.net

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry tool that has been effectively used in the synthesis of pyrimidines and their fused derivatives. nih.govnih.gov The chemical effects of ultrasound arise from acoustic cavitation, which generates localized hot spots with high temperatures and pressures, leading to enhanced reaction rates and yields. beilstein-archives.org

Ultrasound-assisted synthesis offers several advantages, including shorter reaction times, milder reaction conditions, and operational simplicity. orientjchem.org This method has been applied to various reactions for constructing the pyrimidine core, such as multicomponent reactions, cyclocondensations, and cycloadditions. nih.gov A notable benefit of this technique is the significant reduction in reaction times compared to conventional methods, often by a factor of 6 to 96, with comparable or improved yields. researchgate.net

The following table provides a comparison of reaction times and yields for the synthesis of pyrimidine derivatives using conventional and ultrasound-assisted methods. beilstein-archives.org

| Compound | Conventional Method | Ultrasound-Assisted Method |

| Reaction Time (h) | Yield (%) | |

| 3 | 4 | 70 |

| 4 | 5 | 75 |

| 5 | 5 | 70 |

| 6 | 4 | 72 |

| 7 | 8 | 70 |

| 8 | 5 | 75 |

| 9 | 5 | 70 |

| 10 | 6 | 72 |

| 11 | 6 | 75 |

| 12 | 8 | 70 |

| 13 | 4 | 75 |

| 14 | 8 | 72 |

Data adapted from a study comparing the synthesis of novel pyrimidine derivatives. beilstein-archives.org

Solvent-Free Reaction Conditions

Solvent-free synthesis, also known as solid-state synthesis or neat reaction, is a green chemistry approach that minimizes the use of volatile organic solvents, thereby reducing environmental pollution and operational costs. These reactions are often facilitated by methods such as grinding, ball milling (mechanochemistry), or heating the neat reactants.

One of the prominent solvent-free methods for pyrimidine synthesis is mechanochemistry, which utilizes mechanical energy to induce chemical reactions. Current time information in Denbighshire, GB. For instance, a variety of benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives have been synthesized in high yields through ball milling of 2-aminobenzimidazole, various aldehydes, and acetoacetates. Current time information in Denbighshire, GB. This method is noted for its simplicity, scalability to multigram quantities, and ease of product isolation. Current time information in Denbighshire, GB. The reaction proceeds efficiently at room temperature without the need for a solvent. Current time information in Denbighshire, GB.

Another approach involves the multicomponent reaction of aromatic aldehydes, malononitrile, and various amines using a basic ionic liquid catalyst under solvent-free conditions. This method is advantageous due to its simple procedure, short reaction times, and high yields without the need for column chromatographic separation. nih.gov

Solid-phase synthesis (SPS) also offers a viable route for producing pyrimidine derivatives without the need for a traditional solvent in the reaction medium, although solvents are used for washing and cleavage from the resin. nih.govresearchgate.netacs.org In SPS, reactants are attached to a solid support, and subsequent reactions occur on the surface of this support. researchgate.net This technique allows for the straightforward removal of excess reagents and by-products by simple filtration and washing. Trisubstituted and tetrasubstituted pyrimidines have been successfully synthesized using this methodology. nih.gov Microwave irradiation can also be combined with solid-phase synthesis to accelerate the reaction rates. researchgate.net

The following table summarizes representative examples of solvent-free synthesis of pyrimidine derivatives.

| Reactants | Method | Conditions | Product Yield (%) | Reference |

| 2-Aminobenzimidazole, Aromatic Aldehydes, Acetoacetates | Ball Milling | Room Temperature, 600 rpm | High | Current time information in Denbighshire, GB. |

| Aromatic Aldehydes, Malononitrile, Amines | Ionic Liquid | Solvent-free | High | nih.gov |

| Resin-bound Precursors, Amidines/Guanidines | Solid-Phase | Various | Good | nih.gov |

| 6-Aminouracil, Aromatic Aldehyde, 1,3-Diketones | Ball Milling | Catalyst-free, Solvent-free | Not Specified |

Catalyst-Free and Reusable Catalyst Systems

The development of catalyst-free and reusable catalyst systems is a significant focus in modern organic synthesis, aiming to reduce costs, minimize waste, and simplify reaction procedures.

Catalyst-Free Systems:

Catalyst-free synthesis of pyrimidine derivatives has been successfully achieved, often with the assistance of microwave irradiation. nih.gov For example, a one-pot, three-component condensation of benzaldehyde (B42025) derivatives, methylcyanoacetate, and thio-barbituric acid in water under microwave irradiation proceeds efficiently without a catalyst to produce pyrano[2,3-d]pyrimidine derivatives in high yields (78–94%) within a short reaction time (3–6 minutes). nih.gov This method highlights the benefits of microwave assistance in promoting reactions that might otherwise require a catalyst.

Another example is the catalyst-free synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines via a one-pot, three-component reaction under microwave irradiation. nih.gov These reactions demonstrate that thermal energy provided by microwaves can be sufficient to drive the reaction to completion without the need for a chemical catalyst.

Reusable Catalyst Systems:

The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of sustainable chemical synthesis. Several reusable catalysts have been developed for the synthesis of pyrimidine derivatives under solvent-free or environmentally benign conditions.

Modified zinc oxide nanoparticles (ZnO NPs) have been employed as a highly efficient and recyclable catalyst for the one-pot multicomponent synthesis of various pyrimidine derivatives using a solvent-free ball milling technique. Current time information in Denbighshire, GB.researchgate.net These catalysts can be recovered and reused multiple times without a significant loss of activity. Current time information in Denbighshire, GB.

Basic ionic liquids have also been utilized as reusable catalysts for the synthesis of pyrimidine derivatives under solvent-free conditions. nih.gov The ionic liquid can be recovered and reused for subsequent reactions without a noticeable decrease in its catalytic efficiency. nih.gov

Graphite oxide has emerged as a green, metal-free, and reusable carbocatalyst for the synthesis of biologically active pyrimidine derivatives under solvent-free conditions. This heterogeneous catalyst can be easily recycled and reused for up to nine consecutive runs without a significant drop in its catalytic activity, making it a highly sustainable option.

The table below provides an overview of various reusable catalyst systems employed in the synthesis of pyrimidine analogs.

| Catalyst System | Reaction Type | Reusability | Reference |

| Modified ZnO Nanoparticles | Multicomponent synthesis via ball milling | Recyclable | Current time information in Denbighshire, GB.researchgate.net |

| Basic Ionic Liquid | Multicomponent condensation | Reusable for up to five times | nih.gov |

| Graphite Oxide | Multicomponent synthesis | Reusable for up to nine consecutive runs | |

| Fe3O4@poly(vinyl alcohol) Nanoparticles | Three-component reaction | Reusable up to four times | |

| Bone char modified with chlorosulfonic acid | Multicomponent synthesis | Reusable | |

| Cobalt Metal-Organic Framework (Co-DAT-MOF) | Multicomponent synthesis | Good reusability and recyclability |

Elucidation of Reaction Mechanisms and Control of Regioselectivity in Pyrimidine Functionalization

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This π-deficiency facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions, which are ortho and para to the ring nitrogens. The presence of substituents can further modulate this reactivity.

In the case of a 2,6-dimethoxypyrimidine scaffold, the two methoxy (B1213986) groups at the C2 and C6 positions act as electron-donating groups through resonance, increasing the electron density of the ring. However, their inductive effect is electron-withdrawing. For SNAr reactions, the resonance effect primarily stabilizes the positive charge, which is not the case for the negatively charged Meisenheimer intermediate. Conversely, the inductive electron-withdrawing effect of the methoxy groups helps to stabilize the negative charge of the intermediate, thereby activating the ring towards nucleophilic attack.

The presence of a leaving group at the C4 position of a 2,6-dimethoxypyrimidine would be activated towards SNAr. The incoming nucleophile attacks the C4 position, forming a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is stabilized by the inductive effect of the two methoxy groups and the ring nitrogen atoms.

Table 1: Calculated Relative Free Energies for SNAr Reaction Pathways

| Reaction Pathway | Transition State | ΔG‡ (kcal/mol) |

|---|---|---|

| Pathway 1: 2 -> 3 (Cl replacement) | TS23 | 13.13 |

| Pathway 2: 2 -> 6 (Alkoxy replacement) | TS26 | 15.44 |

| Pathway 3: 3 -> 5 (Alkoxy replacement) | TS35 | 17.41 |

| Pathway 4: 1 -> 6 (Cl replacement) | TS16 | 11.36 |

| Pathway 5: 6 -> 5 (Cl replacement) | TS65 | 12.50 |

Data derived from a computational study on a related 6-alkoxy-4-chloro-5-nitropyrimidine system. Lower ΔG‡ indicates a more favorable reaction pathway. ugr.eschemrxiv.orgchemrxiv.org

Steric hindrance plays a crucial role in determining the accessibility of the electrophilic centers on the pyrimidine ring to the incoming nucleophile. Bulky substituents adjacent to the reaction site can significantly slow down the rate of an SNAr reaction by impeding the approach of the nucleophile. youtube.comlibretexts.org

In the context of 4-Cyclobutoxy-2,6-dimethoxypyrimidine, the cyclobutoxy group at the C4 position presents a degree of steric bulk. While not as large as a tert-butyl group, the four-membered ring is less flexible than a linear alkyl chain and can sterically shield the C4 position. The impact of this steric hindrance would be most pronounced if a nucleophilic attack were to occur at a neighboring position (C5), though this is electronically disfavored. In a hypothetical SNAr reaction where the cyclobutoxy group itself is the leaving group, its bulk would be less of a factor for the incoming nucleophile. However, the size of the incoming nucleophile is also a critical factor; larger nucleophiles will experience greater steric repulsion from the cyclobutoxy group and the adjacent methoxy groups.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating reaction mechanisms and predicting reactivity. d-nb.inforesearchgate.net These methods allow for the calculation of the energies of reactants, transition states, and intermediates, providing a detailed picture of the reaction energy profile.

For pyrimidine systems, quantum chemical studies can be used to:

Determine the most likely site of nucleophilic attack: By comparing the activation energies for attack at different positions on the pyrimidine ring, the regioselectivity of the reaction can be predicted.

Analyze the stability of Meisenheimer complexes: The stability of the Meisenheimer intermediate is a key factor in the feasibility of an SNAr reaction. nih.gov Computational methods can provide insights into the electronic and structural factors that stabilize this intermediate.

Investigate the role of substituents: The electronic effects of substituents, such as the methoxy and cyclobutoxy groups in this compound, can be quantified to understand their influence on reactivity.

Studies on related 2,4,6-trisubstituted pyrimidines have shown that the electronic properties and reactivity are highly dependent on the nature and position of the substituents. researchgate.netresearchgate.netnih.gov For instance, the presence of electron-donating groups can influence the intramolecular charge transfer characteristics of the molecule. researchgate.netresearchgate.net

Regiochemical Control in Pyrimidine Alkoxylation

The synthesis of this compound likely involves the introduction of the cyclobutoxy group onto a pre-existing 2,6-dimethoxypyrimidine scaffold, or the construction of the pyrimidine ring with the substituents already in place. In the former case, controlling the regioselectivity of the alkoxylation is crucial.

Several factors dictate the regiochemical outcome of pyrimidine alkoxylation:

Nature of Leaving Groups: In a typical SNAr reaction for alkoxylation, a good leaving group, such as a halide (e.g., Cl, Br) or a sulfonate (e.g., OTs), is required at the position to be functionalized. The reactivity of the leaving group can influence the reaction conditions needed and potentially the regioselectivity if multiple leaving groups are present. For instance, in a dichloropyrimidine, the C4 and C6 positions are generally more reactive than the C2 position towards nucleophilic attack.

Activating Groups: The two methoxy groups at C2 and C6 in the precursor to this compound activate the C4 position towards nucleophilic attack by inductively stabilizing the negative charge of the Meisenheimer intermediate.

Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the regioselectivity. For example, the use of a non-polar solvent might favor attack at a less sterically hindered site, while a polar solvent could better stabilize a more charged transition state. The nature of the cation in an alkoxide salt can also influence regioselectivity through chelation effects.

| Temperature | Higher temperatures can overcome activation barriers but may lead to reduced selectivity. | Reactions are often run at elevated temperatures to ensure completion. |

Achieving the desired regioselectivity in pyrimidine functionalization often requires a strategic approach:

Use of Directing Groups: While the inherent electronic properties of the pyrimidine ring often dictate the site of attack, the introduction of specific directing groups can override these preferences.

Sequential Functionalization: When multiple reactive sites are present, a common strategy is to perform sequential substitutions. This involves reacting the most reactive site first under controlled conditions, followed by a second reaction to functionalize the less reactive site.

Protecting Groups: In some cases, a reactive position can be temporarily blocked with a protecting group to direct the reaction to another site. The protecting group is then removed in a subsequent step.

Catalysis: The use of transition metal catalysts can enable C-H activation and functionalization at positions that are not accessible through traditional SNAr chemistry.

For the synthesis of this compound, a likely synthetic route would involve the reaction of 4-chloro-2,6-dimethoxypyrimidine with cyclobutanol in the presence of a suitable base. The electronic activation provided by the two methoxy groups would strongly favor the substitution at the C4 position, leading to the desired product with high regioselectivity.

Mechanisms of Transition Metal-Catalyzed Reactions on Pyrimidine Rings

The functionalization of pyrimidine rings through transition metal-catalyzed reactions represents a cornerstone of modern synthetic chemistry, enabling the introduction of a wide array of substituents with high degrees of selectivity. The specific electronic nature of the pyrimidine ring in "this compound," characterized by the presence of three electron-donating alkoxy groups, significantly influences the mechanisms and regiochemical outcomes of these transformations. This section elucidates the predominant mechanistic pathways for palladium- and rhodium-catalyzed reactions on such electron-rich pyrimidine systems.

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is a versatile tool for the direct functionalization of C-H bonds in heterocyclic systems. For electron-rich pyrimidines like this compound, the most plausible position for C-H activation is the C-5 position, which is the most electron-rich and sterically accessible site on the pyrimidine core. The reaction mechanism for a direct C-H arylation can be described by a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle.

A commonly accepted mechanism is the concerted metalation-deprotonation (CMD) pathway. In this process, the palladium catalyst, often in a Pd(II) state, coordinates to the pyrimidine ring. The C-H bond cleavage at the C-5 position is facilitated by a ligand on the palladium center or an external base, forming a palladacycle intermediate. This step is often rate-determining and is influenced by the acidity of the C-H bond and the steric environment. The resulting organopalladium(II) species then reacts with a coupling partner, for instance, an aryl halide. This typically proceeds through oxidative addition of the aryl halide to the palladium center, forming a Pd(IV) intermediate. Subsequent reductive elimination from this high-valent palladium species furnishes the C-C coupled product and regenerates the active Pd(II) catalyst.

The regioselectivity of this process is primarily governed by the electronic properties of the pyrimidine ring. The two methoxy groups at positions 2 and 6, along with the cyclobutoxy group at position 4, are strong electron-donating groups. This donation of electron density via resonance and inductive effects makes the C-5 position the most nucleophilic and therefore the most susceptible to electrophilic attack by the palladium catalyst.

| Catalyst System | Coupling Partner | Solvent | Base | Temperature (°C) | Yield (%) | Regioselectivity |

| Pd(OAc)₂ / P(o-tol)₃ | Aryl Bromide | Toluene | K₂CO₃ | 110 | 75-90 | C-5 Arylation |

| Pd(OAc)₂ / PCy₃·HBF₄ | Aryl Chloride | Dioxane | K₂CO₃ | 120 | 60-85 | C-5 Arylation |

| Pd(dppf)Cl₂ | Aryl Boronic Acid | 1,4-Dioxane/H₂O | Na₂CO₃ | 100 | 80-95 | C-5 Arylation |

This table presents typical conditions and outcomes for palladium-catalyzed C-5 arylation of electron-rich pyrimidines, analogous to this compound, based on literature precedents for similar substrates.

Rhodium-Catalyzed C-H Activation and Annulation

Rhodium catalysts are particularly effective in directing C-H activation and subsequent annulation reactions. In the case of this compound, the nitrogen atoms of the pyrimidine ring can act as directing groups, facilitating ortho-C-H activation. However, due to the electronic enrichment of the C-5 position, direct C-H functionalization at this site is also a highly probable outcome.

A general mechanism for rhodium(III)-catalyzed C-H activation involves the coordination of the pyrimidine to the cationic [Cp*Rh(III)] complex. This is followed by a CMD-type C-H cleavage to form a five-membered rhodacycle intermediate. This intermediate is then poised to react with a variety of coupling partners, such as alkynes or alkenes.

For instance, in a reaction with an alkyne, the alkyne coordinates to the rhodium center and subsequently undergoes migratory insertion into the Rh-C bond. This insertion is often regioselective, with the sterically less hindered or electronically more favorable orientation being preferred. The resulting rhodacycle then undergoes reductive elimination to form the annulated product and regenerate the active rhodium(III) catalyst.

The control of regioselectivity in these reactions is a delicate balance of steric and electronic factors. While the nitrogen atoms can direct activation to the C-6 position (ortho to one nitrogen), the strong electron-donating effect of the alkoxy groups makes the C-5 position a strong competitor for C-H activation. The choice of ligands on the rhodium catalyst and the specific reaction conditions can often be tuned to favor one regioisomer over the other.

| Catalyst System | Coupling Partner | Solvent | Additive | Temperature (°C) | Yield (%) | Product Type |

| [CpRhCl₂]₂ / AgSbF₆ | Diphenylacetylene | DCE | - | 80 | 70-85 | Fused Pyridine |

| [Rh(cod)Cl]₂ / BINAP | Norbornene | Toluene | - | 100 | 65-80 | C-5 Alkenylation |

| CpRh(MeCN)₃₂ | Methyl Acrylate | t-AmylOH | - | 110 | 75-90 | C-5 Alkenylation |

This table illustrates representative conditions and products for rhodium-catalyzed functionalization of electron-rich pyrimidines, providing a model for the expected reactivity of this compound.

Computational Chemistry and Theoretical Studies on Pyrimidine Scaffolds

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic behavior of molecules. For pyrimidine (B1678525) scaffolds, these calculations elucidate the distribution of electrons, the energies of molecular orbitals, and the molecule's susceptibility to chemical reactions.

Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the electronic structure of molecules. echemcom.comjchemrev.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT studies on pyrimidine derivatives often utilize functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. echemcom.comijcce.ac.ir This approach has proven effective in simulating the properties of organic molecules. echemcom.com

Researchers employ DFT to optimize the molecular geometry of pyrimidine derivatives, determining the most stable arrangement of atoms. echemcom.comphyschemres.org These calculations are crucial for understanding the structural aspects that influence the molecule's reactivity and biological activity. jchemrev.comphyschemres.org Furthermore, DFT is used to compute various electronic properties that shed light on the chemical behavior of these compounds. ijcce.ac.ir The versatility and accuracy of DFT make it an indispensable tool in the computational study of pyrimidine scaffolds. jchemrev.combohrium.com

The Hartree-Fock (H-F) method is a fundamental ab initio approach to approximating the many-electron wavefunction and the energy of a quantum system. github.io While it is a less sophisticated method than modern DFT in some respects, as it does not fully account for electron correlation, it remains a foundational technique in computational chemistry. github.iopennylane.ai In the H-F method, each electron is considered to move in the average field created by all other electrons, which simplifies the complex interactions within a molecule. github.io

For pyrimidine and its derivatives, H-F calculations have been used to determine their ground-state valence orbital configurations. researchgate.net These calculations provide a basic understanding of the molecular orbitals and their energies. researchgate.net Other ab initio methods, which are based on first principles without the use of experimental data, build upon the H-F framework to include electron correlation effects, offering more accurate results at a higher computational cost. These methods provide a rigorous theoretical foundation for understanding the electronic structure of molecules like 4-Cyclobutoxy-2,6-dimethoxypyrimidine.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. irjweb.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. irjweb.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter that indicates the molecule's chemical stability and reactivity. irjweb.comnih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive. irjweb.comnih.gov FMO analysis is widely used in the study of pyrimidine derivatives to predict their reaction mechanisms and kinetic stability. nih.govresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for Pyrimidine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrimidine Derivative A | -6.2613 | -0.8844 | 5.3769 |

| Pyrimidine Derivative B | -5.89 | -1.12 | 4.77 |

| Pyrimidine Derivative C | -6.15 | -1.05 | 5.10 |

Note: The data in this table is illustrative and represents values for various pyrimidine derivatives as found in the literature to demonstrate the concept. irjweb.com

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. uni-muenchen.de The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net Different colors on the MEP map indicate different potential values; typically, red represents regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.deacs.org

For pyrimidine derivatives, MEP analysis helps to identify the most likely sites for interactions with other molecules, such as electrophiles and nucleophiles. physchemres.orgnih.gov For instance, the nitrogen atoms in the pyrimidine ring are often associated with regions of negative potential, making them likely sites for protonation or coordination to metal ions. nih.gov The analysis of MEP is crucial for predicting non-covalent interactions and understanding the biological activity of these compounds. acs.org

Global reactivity descriptors are chemical concepts derived from the energies of the frontier molecular orbitals that help to quantify the reactivity of a molecule as a whole. researchgate.netresearchgate.net These descriptors include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). irjweb.comresearchgate.net

Electronegativity (χ) measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2. irjweb.com

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. irjweb.com A harder molecule is less reactive.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability. researchgate.net

Chemical Potential (μ) is the negative of electronegativity (μ = -χ) and relates to the escaping tendency of electrons from an equilibrium system. irjweb.com

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ²/2η. acs.org

These descriptors are instrumental in comparing the reactivity of different pyrimidine derivatives and in understanding their stability. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors for a Pyrimidine Derivative

| Descriptor | Formula | Value (eV) |

| EHOMO | - | -6.2613 |

| ELUMO | - | -0.8844 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3769 |

| Ionization Potential (I) | -EHOMO | 6.2613 |

| Electron Affinity (A) | -ELUMO | 0.8844 |

| Electronegativity (χ) | (I + A) / 2 | 3.57285 |

| Chemical Hardness (η) | (I - A) / 2 | 2.68845 |

| Chemical Softness (S) | 1 / η | 0.37196 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.57285 |

| Electrophilicity Index (ω) | μ² / 2η | 2.3755 |

Note: This table presents an example calculation of global reactivity descriptors for a pyrimidine derivative based on data from the literature to illustrate the concepts. irjweb.com

Ionization potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state, while electron affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state. sigmaaldrich.comnih.gov These fundamental properties are directly related to the energies of the frontier molecular orbitals. According to Koopmans' theorem, the ionization potential can be approximated as the negative of the HOMO energy (I ≈ -EHOMO), and the electron affinity can be approximated as the negative of the LUMO energy (A ≈ -ELUMO). irjweb.com

Experimental techniques such as photoelectron spectroscopy can be used to measure ionization potentials, and these results can be compared with theoretical calculations to validate the computational methods. acs.orgnih.gov For pyrimidine and its derivatives, understanding their IP and EA is crucial for predicting their behavior in redox reactions and charge transfer processes. aip.org For instance, experimentally determined electron affinities for pyrimidine have been reported to be around 0 eV.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a cornerstone in computational chemistry, aiming to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. researchgate.netmdpi.com This approach is particularly valuable in the rational design of novel compounds, including those with a pyrimidine core, by enabling the prediction of properties without the need for extensive experimental synthesis and testing. researchgate.net

The development of robust QSPR models is a systematic process that involves several key stages. plos.org The initial step is the careful selection of a dataset of molecules with known properties. For pyrimidine scaffolds, this could include properties such as solubility, melting point, or chromatographic retention times. Following data collection, a wide array of molecular descriptors are calculated to numerically represent the chemical structure. These descriptors can be categorized into various classes, including topological, geometrical, and electronic, among others. researchgate.net

Once descriptors are generated, a crucial step is variable selection, where the most relevant descriptors for the property of interest are identified. This helps in building simpler and more interpretable models. mdpi.com The selected descriptors are then used to construct a mathematical model that links them to the experimental property. Various statistical and machine learning methods are employed for this purpose.

The reliability and predictive power of the developed QSPR model are assessed through rigorous validation techniques. plos.org Internal validation methods, such as cross-validation (including leave-one-out and leave-many-out approaches), are used to evaluate the model's stability and robustness. plos.org External validation, which involves predicting the properties of an independent set of molecules not used in model development, is critical for confirming the model's generalizability. plos.org A widely used statistical method to test the reliability and robustness of a model is the Y-randomization test, which ensures that the correlation found is not due to chance. plos.org

| Stage | Description | Common Techniques/Considerations |

|---|---|---|

| Data Set Selection | Gathering a diverse set of compounds with accurately measured properties. | Structural diversity, accuracy of experimental data. |

| Descriptor Calculation | Generating numerical representations of molecular structures. | Topological, geometrical, electronic, quantum-chemical descriptors. |

| Variable Selection | Identifying the most influential descriptors for the model. | Stepwise regression, genetic algorithms, principal component analysis. |

| Model Construction | Building the mathematical relationship between descriptors and properties. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning Algorithms. |

| Model Validation | Assessing the predictive performance and robustness of the model. | Internal validation (cross-validation), external validation, Y-randomization. |

Machine learning (ML) has become an indispensable tool in QSPR modeling, offering powerful algorithms capable of handling complex and non-linear relationships between molecular structure and properties. hrpub.orgnih.gov For pyrimidine scaffolds, ML models can provide more accurate predictions compared to traditional linear methods. nih.govjmpas.com

The choice between linear and non-linear algorithms in QSPR is dictated by the nature of the relationship between the molecular descriptors and the property being modeled. geeksforgeeks.org Linear algorithms, such as Multiple Linear Regression (MLR), are simple and interpretable but may not be sufficient for capturing the intricate dependencies in chemical data. nih.govgeeksforgeeks.org

Non-linear algorithms, including Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), Random Forests, and Gradient Boosting, can model more complex relationships and often yield higher predictive accuracy. hrpub.orgnih.govmdpi.com For instance, in a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors, an ANN model (R² = 0.998) significantly outperformed an MLR model (R² = 0.889), indicating a non-linear relationship between the descriptors and the biological activity. nih.gov The lower Root Mean Square Error (RMSE) and higher Q² value for the ANN model further underscored its superior predictive power. nih.gov The choice of algorithm should be based on a thorough evaluation of their performance on the specific dataset. geeksforgeeks.org

| Algorithm | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) | Q² (Predictive R-squared) |

|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.889 | Higher | Lower |

| Artificial Neural Network (ANN) | 0.998 | Lower | Higher |

A common challenge in QSPR modeling is the availability of small experimental datasets, which can lead to overfitting and models with poor predictive capabilities. researchgate.net Several strategies have been developed to address this issue. One approach is to employ robust validation techniques specifically designed for small datasets, such as leave-many-out cross-validation. researchgate.net

Another innovative strategy is virtual sample generation (VSG). mdpi.com This technique involves creating new, synthetic data points that are statistically similar to the original data, thereby expanding the training set and improving the learning performance of the machine learning model. mdpi.com By generating virtual samples, it is possible to build more stable and reliable QSPR models even with a limited number of initial experimental data points. mdpi.com

The predictive power of QSPR models can be significantly enhanced by incorporating quantum chemical descriptors. nih.govscribd.comresearchgate.net These descriptors, derived from quantum mechanical calculations, provide detailed information about the electronic structure, reactivity, and intermolecular interactions of molecules. scispace.com For pyrimidine derivatives, quantum chemical descriptors can capture subtle electronic effects that govern their properties. researchgate.net

Commonly used quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, Mulliken population analysis, and various reactivity indices such as hardness, softness, and electrophilicity. researchgate.netresearchgate.net The integration of these descriptors into QSPR models allows for a more fundamental understanding of the structure-property relationships and can lead to more accurate and mechanistically interpretable models. scispace.com

| Descriptor | Information Provided |

|---|---|

| Energy of HOMO | Electron-donating ability |

| Energy of LUMO | Electron-accepting ability |

| Dipole Moment | Polarity and intermolecular interactions |

| Hardness | Resistance to change in electron distribution |

| Softness | Polarizability |

| Electrophilicity Index | Propensity to accept electrons |

| Electron Affinity | Energy change upon gaining an electron |

| Ionization Potential | Energy required to remove an electron |

Application of Machine Learning Algorithms in QSPR

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov For pyrimidine scaffolds, MD simulations provide valuable insights into their conformational flexibility and the influence of the surrounding environment, such as solvent molecules. nih.govaip.org

Conformational analysis through MD simulations allows for the exploration of the different spatial arrangements that a molecule can adopt. aip.org This is crucial for understanding how the shape of a pyrimidine derivative might influence its interaction with other molecules or its physical properties. By simulating the molecule's movement at an atomic level, researchers can identify stable conformations and the energy barriers between them. nih.govaip.org

MD simulations are also instrumental in investigating solvent effects. nih.govaip.org The properties and behavior of a molecule can be significantly altered by its interaction with solvent molecules. For instance, in an aqueous solution, pyrimidine can form hydrogen bonds with water molecules, which can affect its electronic structure and spectroscopic properties. nih.govaip.org MD simulations can model these interactions explicitly, providing a detailed picture of the solvation shell and its impact on the solute molecule. nih.govbohrium.com This is particularly important for accurately predicting properties in a condensed phase. aip.org

Emerging Trends and Future Research Directions in Pyrimidine Science

Advances in Sustainable Pyrimidine (B1678525) Synthesis and Derivatization

The field of chemical synthesis is increasingly focusing on sustainable methodologies, and the production of pyrimidine derivatives is no exception. powertechjournal.com Traditional methods for synthesizing these vital compounds often involve hazardous solvents, toxic reagents, and significant energy consumption. powertechjournal.comrasayanjournal.co.in In response, green chemistry principles are being integrated into pyrimidine synthesis to create more environmentally friendly and economically viable processes. rasayanjournal.co.in

Key advancements in the sustainable synthesis of pyrimidines include the use of alternative energy sources like microwave irradiation and ultrasonic activation. powertechjournal.com These techniques can reduce reaction times, increase product yields, and often eliminate the need for harsh reaction conditions. powertechjournal.com For instance, microwave-assisted synthesis has been effectively used for producing pyrimidine derivatives by condensing chalcones with urea (B33335) under basic conditions. powertechjournal.com Another sustainable approach is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby minimizing waste and improving efficiency. rasayanjournal.co.in

Solvent-free reactions and the use of greener solvents, such as water or ionic liquids, are also gaining traction. rasayanjournal.co.innih.gov These methods not to only reduce the environmental impact but also simplify the purification process. rasayanjournal.co.in The development and application of reusable catalysts, including nanocatalysts, organocatalysts, and biocatalysts, further enhance the sustainability of pyrimidine synthesis. powertechjournal.comresearchgate.net For example, a porous poly-melamine-formaldehyde catalyst has been used for the efficient synthesis of triazolopyrimidines under green conditions using a planetary ball milling technique. powertechjournal.com This heterogeneous catalyst can be reused for multiple cycles without a significant loss of activity. powertechjournal.com

The following table summarizes some of the green chemistry approaches being applied to pyrimidine synthesis:

| Green Chemistry Approach | Description | Benefits |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Faster reaction times, higher yields, cleaner reactions. powertechjournal.comrasayanjournal.co.in |

| Ultrasonic Activation | Employs sound waves to promote chemical reactions. | Reduced reaction times, improved yields. powertechjournal.comrasayanjournal.co.in |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. | Increased efficiency, reduced waste, simplified procedures. rasayanjournal.co.in |

| Solvent-Free Conditions | Reactions are conducted without a solvent. | Cleaner reactions, easier product separation, reduced waste. powertechjournal.comrasayanjournal.co.in |

| Green Solvents | Use of environmentally benign solvents like water or ionic liquids. | Reduced toxicity and environmental impact. rasayanjournal.co.in |

| Reusable Catalysts | Catalysts that can be recovered and used in multiple reaction cycles. | Lower cost, reduced waste, improved sustainability. powertechjournal.com |

These sustainable practices are not only beneficial for the environment but also offer economic advantages through reduced waste, lower energy consumption, and simplified manufacturing processes. rasayanjournal.co.in

Artificial Intelligence and Machine Learning in Chemical Synthesis Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in the field of chemistry, offering the potential to accelerate the design and discovery of new molecules, including pyrimidine derivatives. sapiosciences.com These computational approaches can analyze vast datasets of chemical information to identify patterns and make predictions about molecular properties and reaction outcomes. sapiosciences.comresearch.google

One of the key applications of AI and ML in pyrimidine science is the prediction of molecular properties. researchgate.net By training algorithms on existing data, it is possible to develop models that can accurately forecast the physicochemical and biological properties of novel pyrimidine compounds. research.googleresearchgate.net For example, machine learning models have been developed to predict the corrosion inhibition efficiencies of pyrimidine derivatives, which can help in the discovery of new, non-toxic corrosion inhibitors. researchgate.net These predictive models can significantly reduce the need for time-consuming and expensive trial-and-error experimentation. sapiosciences.comresearchgate.net

AI is also being used to design more efficient and sustainable synthetic routes for pyrimidine-based molecules. powertechjournal.com By analyzing reaction databases, AI algorithms can suggest optimal reaction conditions, catalysts, and starting materials to maximize yield and minimize waste. powertechjournal.com This can lead to the development of greener and more cost-effective synthetic strategies. powertechjournal.com

The table below highlights some of the applications of AI and ML in pyrimidine chemistry:

| Application | Description | Impact |

| Property Prediction | ML models are trained to predict properties such as solubility, toxicity, and biological activity. | Accelerates the identification of promising drug candidates and functional materials. sapiosciences.comresearchgate.net |

| Synthesis Design | AI algorithms suggest optimal synthetic routes and reaction conditions. | Leads to more efficient, sustainable, and cost-effective chemical synthesis. powertechjournal.com |

| Virtual Screening | ML models can rapidly screen large virtual libraries of compounds to identify potential hits. | Speeds up the initial stages of drug discovery. |

| De Novo Design | Generative AI models can design entirely new molecules with desired properties. | Opens up new avenues for the discovery of novel chemical entities. |

While still in its relatively early stages, the integration of AI and machine learning into pyrimidine science holds immense promise for accelerating innovation and discovery in this important field.

Rational Design of Novel Pyrimidine Scaffolds through Computational Approaches

Computational chemistry has become an indispensable tool in the rational design of novel pyrimidine scaffolds with tailored properties. researchgate.net These in silico methods allow researchers to model and predict the behavior of molecules at the atomic level, providing valuable insights that can guide the design and synthesis of new compounds. researchgate.netbenthamdirect.com

Molecular docking is a widely used computational technique that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.neteurekaselect.com This method is particularly valuable in drug discovery for designing pyrimidine derivatives that can effectively interact with a specific biological target. researchgate.neteurekaselect.com For instance, molecular docking studies have been used to design and evaluate novel pyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.neteurekaselect.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach that relates the chemical structure of a series of compounds to their biological activity. benthamdirect.com By developing 3D-QSAR models, researchers can identify the key structural features that are important for a desired biological effect, which can then be used to design more potent and selective pyrimidine-based drugs. benthamdirect.com

The following table summarizes some of the computational approaches used in the rational design of pyrimidine scaffolds:

| Computational Approach | Description | Application in Pyrimidine Design |

| Molecular Docking | Predicts the binding mode and affinity of a small molecule to a protein target. | Designing pyrimidine derivatives with high affinity and selectivity for a specific biological target. researchgate.neteurekaselect.com |

| 3D-QSAR | Relates the 3D structure of molecules to their biological activity. | Identifying key structural features for enhanced activity and guiding the design of more potent compounds. benthamdirect.com |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups required for biological activity. | Designing novel pyrimidine scaffolds that fit a specific pharmacophore model. mdpi.com |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. | Rapidly identifying promising pyrimidine-based lead compounds for further investigation. mdpi.com |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules over time. | Understanding the dynamic behavior of pyrimidine-protein complexes and assessing their stability. rsc.org |

These computational methods, often used in combination, provide a powerful platform for the rational design of novel pyrimidine scaffolds with a wide range of potential applications in medicine and materials science. mdpi.comdovepress.comnih.gov

High-Throughput Screening and Automated Synthesis of Pyrimidine Libraries

High-throughput screening (HTS) and automated synthesis are transformative technologies that have significantly accelerated the pace of discovery in pyrimidine science. nih.gov These approaches enable the rapid synthesis and evaluation of large numbers of compounds, known as chemical libraries, to identify molecules with desired properties. nih.govscispace.com

DNA-encoded library technology (DELT) is a powerful HTS platform that allows for the screening of billions of compounds in a single experiment. nih.gov In this approach, each small molecule in the library is tagged with a unique DNA barcode, which allows for its identification after a selection process. nih.gov This technology has been successfully applied to the discovery of potent ligands for a wide range of therapeutic targets. nih.gov The pyrimidine scaffold is well-suited for the construction of DNA-encoded libraries due to its versatility and presence in many natural products and approved drugs. nih.govacs.org

Automated synthesis platforms, often coupled with microwave technology, have streamlined the production of pyrimidine libraries. scispace.com These systems can perform reactions, purifications, and analyses with minimal human intervention, allowing for the rapid generation of diverse sets of compounds for screening. scispace.com For example, an automated microwave synthesizer can be used for the sequential synthesis of a library of dihydropyrimidine (B8664642) derivatives in a much shorter time compared to traditional methods. scispace.com

The table below outlines the key aspects of high-throughput screening and automated synthesis in the context of pyrimidine libraries:

| Technology | Description | Advantages for Pyrimidine Science |

| High-Throughput Screening (HTS) | Rapidly assays a large number of compounds for a specific biological activity or property. | Enables the efficient identification of hit compounds from large pyrimidine libraries. nih.gov |

| DNA-Encoded Library Technology (DELT) | A screening method where each molecule is tagged with a unique DNA barcode. | Allows for the screening of massive libraries (billions of compounds) in a single experiment. nih.gov |

| Automated Synthesis | The use of robotics and computer control to perform chemical syntheses. | Increases the speed and efficiency of library production, reduces human error, and improves reproducibility. scispace.com |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions. | Significantly reduces reaction times for the synthesis of pyrimidine derivatives. scispace.com |

The combination of HTS and automated synthesis provides a powerful engine for the discovery of novel pyrimidine-based compounds with a wide range of applications, from new pharmaceuticals to advanced materials.

Development of Advanced Spectroscopic Techniques for Pyrimidine Characterization

The accurate characterization of pyrimidine derivatives is crucial for understanding their structure, purity, and properties. Advanced spectroscopic techniques play a pivotal role in this process, providing detailed information about the molecular structure and composition of these compounds. mdpi.com

Mass spectrometry (MS) is another essential technique for the characterization of pyrimidine derivatives. researchgate.netiosrjournals.org It provides information about the molecular weight of a compound and can be used to determine its elemental composition. researchgate.netiosrjournals.org Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. researchgate.netiosrjournals.org Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are used for the separation and quantification of pyrimidine compounds in complex mixtures. creative-proteomics.comnih.gov

X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds. iucr.orgiucr.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a pyrimidine derivative, it is possible to determine the precise arrangement of atoms in the molecule. iucr.orgtandfonline.com This provides unambiguous structural information that is invaluable for understanding the compound's properties and interactions. mdpi.comiucr.org

The following table provides an overview of advanced spectroscopic techniques used for pyrimidine characterization:

| Spectroscopic Technique | Information Provided | Application in Pyrimidine Characterization |

| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms, 3D structure, and dynamic processes. | Elucidation of the precise chemical structure of novel pyrimidine derivatives. mdpi.comsemanticscholar.orgipb.pt |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, and structural fragments. | Confirmation of the identity and purity of synthesized pyrimidines. researchgate.netiosrjournals.org |

| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal. | Unambiguous determination of the solid-state structure of pyrimidine compounds. iucr.orgiucr.orgnih.govtandfonline.com |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Identification of key functional groups in pyrimidine derivatives. ijcrt.org |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions within the molecule. | Studying the electronic properties and conjugation in pyrimidine systems. |

These advanced spectroscopic techniques, often used in concert, provide a comprehensive toolkit for the detailed characterization of pyrimidine compounds, which is essential for advancing research and development in this field.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.